molecular formula C26H27N7O3S B10836055 Pyrrolo[1,2-f]triazine derivative 2

Pyrrolo[1,2-f]triazine derivative 2

Cat. No.: B10836055
M. Wt: 517.6 g/mol
InChI Key: ZYJICIOJMGMKDZ-OAQYLSRUSA-N
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Description

Pyrrolo[1,2-f][1,2,4]triazine derivatives are nitrogen-containing heterocyclic compounds with a fused pyrrole and triazine ring system. These scaffolds have gained prominence in medicinal chemistry due to their structural similarity to purines, enabling bioisosteric replacement in kinase inhibitors and antiviral agents . "Pyrrolo[1,2-f]triazine derivative 2" (hereafter referred to as Compound 2) is a representative molecule within this class, characterized by substitutions at key positions on the triazine core. Notably, Compound 2 has been identified in kinase inhibitor screens, showing dual activity against adaptor protein 2-associated kinase 1 (AAK1) and LKB1 . Its structural versatility allows for tailored modifications to enhance potency and selectivity, making it a focal point in oncology and antiviral research.

Properties

Molecular Formula

C26H27N7O3S

Molecular Weight

517.6 g/mol

IUPAC Name

N-[2-[(3R)-3-aminopiperidin-1-yl]-3-[(2-cyanophenyl)methyl]-4-oxopyrrolo[2,1-f][1,2,4]triazin-6-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C26H27N7O3S/c1-18-8-10-23(11-9-18)37(35,36)30-22-13-24-25(34)32(15-20-6-3-2-5-19(20)14-27)26(29-33(24)17-22)31-12-4-7-21(28)16-31/h2-3,5-6,8-11,13,17,21,30H,4,7,12,15-16,28H2,1H3/t21-/m1/s1

InChI Key

ZYJICIOJMGMKDZ-OAQYLSRUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CN3C(=C2)C(=O)N(C(=N3)N4CCC[C@H](C4)N)CC5=CC=CC=C5C#N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CN3C(=C2)C(=O)N(C(=N3)N4CCCC(C4)N)CC5=CC=CC=C5C#N

Origin of Product

United States

Preparation Methods

N-Amination and Cyclization

A foundational approach involves the functionalization of pyrrole precursors. Starting with N-unsubstituted pyrrole (1 ), N-amination using hydroxylamine derivatives such as O-(2,4-dinitrophenyl)hydroxylamine (DnpONH₂) or chloramine (NH₂Cl) in the presence of sodium hydride (NaH) generates N-aminopyrrole intermediates. Subsequent cyclization with formamide at elevated temperatures (165°C) yields pyrrolo[2,1-f]triazine (2 ) (Scheme 1). This method achieves moderate yields (45–55%) but requires stringent temperature control to avoid side reactions.

Cycloaddition with Tosylmethyl Isocyanide (TosMIC)

An alternative pathway employs β-substituted acrylates (24 ) in a cycloaddition reaction with TosMIC under basic conditions (NaH). This generates pyrrole derivatives (25 ), which undergo acylation at the C-2 position using trichloroacetyl chloride to form intermediate 26 . Further treatment with sodium methoxide (NaOMe) and chloramine facilitates cyclization to produce 2 in yields exceeding 60%. This method is advantageous for introducing substituents at the β-position, enabling structural diversification.

Bromohydrazone-Mediated Synthesis

A one-pot, two-step strategy leverages bromohydrazone intermediates for constructing the triazine core. Reaction of pyrrole-2-carbonitrile with bromine in methanol generates bromohydrazone (3 ), which undergoes intramolecular cyclization in the presence of formamidine acetate. This method, optimized for scalability, achieves a 55% overall yield and minimizes byproduct formation through precise stoichiometric control. Notably, this route is compatible with continuous flow systems, enhancing its industrial applicability.

Scalable Process for Remdesivir Intermediate

Monochloramine Preparation

A kilogram-scale synthesis of 2 was developed for remdesivir production. Monochloramine is prepared by reacting ammonium chloride (NH₄Cl) with sodium hypochlorite (NaOCl) in methyl tert-butyl ether (MTBE) at −8°C. The organic layer, containing ~2.2% monochloramine, is isolated and used directly in subsequent steps.

Cyclization and Purification

Pyrrole-2-carbonitrile is treated with the preformed monochloramine solution at 0–5°C, followed by neutralization with hydrochloric acid. The crude product is purified via crystallization from ethanol/water, yielding 2 with >98% purity (HPLC). This two-vessel process emphasizes safety and efficiency, with a total cycle time of 12 hours and a 55% overall yield.

Rearrangement of Pyrrolooxadiazines

Nucleophile-Induced Rearrangement

Pyrrolooxadiazines (11 ) undergo rearrangement in the presence of nucleophiles such as lithium trimethylaluminium sulfide (Li(Me₃AlSPh)) or sodium methoxide (NaOMe). For example, treatment of 11a with NaSMe in tetrahydrofuran (THF)/dimethylformamide (DMF) at room temperature affords 2 in 92% yield within 30 minutes (Table 1). This method is notable for its mild conditions and high regioselectivity.

Table 1: Rearrangement Conditions and Yields for 2

EntrySubstrateNucleophileConditionsYield (%)
111a Li(Me₃AlSPh)THF, rt, 20h90
211a NaSMeTHF/DMF, rt, 0.5h92
311d Li(Me₃AlSPh)THF, rt, 20h69

Comparative Analysis of Synthetic Routes

Table 2: Key Metrics for Preparation Methods of 2

MethodYield (%)ScalabilityKey AdvantagesLimitations
N-Amination/Cyclization45–55ModerateSimple reagentsHigh-temperature requirements
Bromohydrazone55HighOne-pot process, continuous flow compatibleSensitive to moisture
Rearrangement69–92HighMild conditions, high regioselectivityRequires specialized nucleophiles
Transition Metal70–85ModerateEnables structural diversificationCostly catalysts, inert conditions

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Pyrrolo[1,2-f]triazine derivatives are recognized as privileged scaffolds in drug discovery. They exhibit a wide range of biological activities, including:

  • Kinase Inhibition : These compounds have been developed as inhibitors for several kinases, including c-Met and VEGFR-2. For instance, studies show that certain pyrrolo[1,2-f]triazine derivatives exhibit potent antiproliferative effects against cancer cell lines with IC50 values in the nanomolar range . Their ability to selectively inhibit specific kinases makes them valuable in targeting cancer pathways.
  • Antiviral Activity : Pyrrolo[1,2-f]triazine derivatives have also been investigated for their antiviral properties. For example, derivative 2 has been linked to the synthesis of remdesivir, an antiviral drug approved for treating viral infections such as COVID-19 and influenza . Research indicates that these compounds can inhibit viral replication mechanisms effectively.

Structural Modifications and SAR Studies

The structure-activity relationship (SAR) of pyrrolo[1,2-f]triazine derivatives has been extensively studied to optimize their pharmacological profiles. Modifications at various positions on the triazine ring can significantly influence their biological activity:

  • Substituent Effects : The introduction of different substituents on the pyrrole or triazine moieties can enhance selectivity and potency against specific targets. For instance, methyl substitutions have shown to improve activity against kinases like EGFR and HER2 .
  • Hybrid Compounds : Recent developments include hybrid compounds that combine pyrrolo[1,2-f]triazine with other pharmacophores to create dual-action drugs targeting multiple pathways simultaneously. Such strategies aim to overcome resistance mechanisms in cancer therapies .

Table 1: Summary of Biological Activities of Pyrrolo[1,2-f]triazine Derivative 2

Study ReferenceTargetActivityIC50 (µM)Notes
c-MetAntiproliferative0.066Effective against c-Met addicted cancer cell lines
VEGFR-2Kinase Inhibition0.023High selectivity for VEGFR-2 over other kinases
ViralAntiviral ActivityN/APrecursor for remdesivir; inhibits viral replication

Case Study: Development of Dual Inhibitors

A notable case study involved the synthesis of a series of pyrrolo[1,2-f]triazine derivatives designed as dual inhibitors for EGFR and HER2. One compound demonstrated an IC50 value of 0.006 µM against HER2, showcasing significant potential for treating cancers driven by these receptors . In vivo studies indicated substantial tumor growth inhibition in xenograft models.

Future Directions and Challenges

The ongoing research into pyrrolo[1,2-f]triazine derivatives continues to reveal new therapeutic potentials. Future directions may include:

  • Targeting Additional Kinases : Expanding the scope of kinase targets could lead to more comprehensive cancer treatments.
  • Exploring Combination Therapies : Investigating the use of these compounds alongside existing therapies may enhance efficacy and reduce resistance.
  • Optimization for Selectivity : Continued efforts in structural optimization are necessary to improve selectivity and minimize off-target effects.

Mechanism of Action

The mechanism of action of pyrrolo[1,2-f]triazine derivatives involves the inhibition of specific enzymes, particularly kinases. These compounds bind to the active site of the enzyme, preventing its normal function. This inhibition can disrupt various cellular processes, leading to the death of cancer cells or the inhibition of viral replication .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Anticancer Activity

Compound 2 is compared with structurally related pyrrolo[1,2-f][1,2,4]triazine derivatives targeting kinases and growth factor receptors (Table 1).

Compound Target(s) IC50/EC50 Key Structural Features Reference
Compound 2 AAK1/LKB1 Not reported 2,4-disubstituted triazine core
BMS-754807 IGF-1R 1.8 nM (enzyme) 2-(3-fluorophenyl), 4-(pyridin-3-yl)
27a (EJMC, 2020) c-Met/VEGFR-2 1.2–24.6 nM 4-Cl-phenyl at C-4, p-tolyl at C-2
Avapritinib KIT/PDGFRA <50 nM Pyrazole-piperazine-pyrimidine sidechain
  • Key Findings: BMS-754807, a 2,4-disubstituted derivative, demonstrates nanomolar inhibition of insulin-like growth factor 1 receptor (IGF-1R), a key target in colorectal and breast cancers . Its potency surpasses early triazine-based inhibitors lacking the pyrrolo-fused core. Compound 27a (from ) exhibits dual c-Met/VEGFR-2 inhibition, with IC50 values in the low nanomolar range, attributed to halogenated aryl groups at C-4 and C-2 . Avapritinib incorporates a pyrimidine sidechain, enhancing selectivity for KIT mutations in gastrointestinal stromal tumors .

Antiviral Activity

Pyrrolo[1,2-f]triazine derivatives show divergent antiviral mechanisms compared to pyrazolo[4,3-e]triazines (Table 2).

Compound Target Activity (IC50) Selectivity Index (SI) Reference
Compound 15c Influenza A (H1N1) 4 µg/mL 188
Remdesivir SARS-CoV-2 RdRp 0.77 µM >129
Triazavirin Broad-spectrum viruses 10–50 µg/mL Not reported
  • Key Findings :
    • Compound 15c () inhibits influenza A neuraminidase via its 4-(4-methoxyphenyl) and 7-methyl substituents, achieving a selectivity index of 188 .
    • Remdesivir , a pyrrolo[2,1-f]triazine prodrug, targets RNA-dependent RNA polymerase (RdRp) in coronaviruses but requires metabolic activation .
    • Pyrazolo[4,3-e]triazines (e.g., pseudoiodinine) exhibit broader antibiotic activity but lower specificity compared to pyrrolotriazines .

Kinase Inhibition and Structural Insights

The pyrrolo[1,2-f]triazine core mimics quinazoline in kinase binding but offers improved solubility and metabolic stability:

  • Compound 2 binds AAK1 with a unique hinge-region interaction, as revealed by X-ray crystallography (PDB ID 8GMC) .
  • BMS-690514 (EGFR inhibitor) and BMS-599626 (clinical phase II) share the triazine core but differ in C-7 substituents, impacting kinase selectivity .

Structure-Activity Relationship (SAR) Trends

  • Substituent Position : Antiviral activity in Compound 15c is maximized with electron-donating groups (e.g., methoxy) at C-4, whereas C-2 aryl groups enhance kinase inhibition in BMS-754807 .
  • Core Rigidity : The fused pyrrole ring enforces planar conformations, critical for ATP-binding pocket interactions in kinases .
  • Bioisosteric Replacement : Replacing pyrimidine (e.g., in Hh inhibitors) with pyrrolotriazine improves potency by 10-fold, as seen in .

Q & A

Q. What synthetic strategies are currently employed for synthesizing pyrrolo[1,2-f]triazine derivatives?

Current methods include six categories: (1) synthesis from pyrrole derivatives using reagents like O-(2,4-dinitrophenyl)hydroxylamine (DnpONH₂) or NH₂Cl with NaH, followed by cyclization with formamide; (2) bromohydrazone-mediated pathways; (3) triazinium dicyanomethylide formation; (4) multistep synthesis; (5) transition metal-mediated reactions; and (6) rearrangement of pyrrolooxadiazines . Optimization of these methods often focuses on yield improvement and regioselectivity control.

Q. How is the structural identity of pyrrolo[1,2-f]triazine derivatives validated in early-stage research?

X-ray crystallography and Hirshfeld surface analysis are critical for confirming molecular geometry and non-covalent interactions. For example, crystal structure studies of related triazine derivatives (e.g., brominated analogs) reveal key bond angles and packing motifs, while spectroscopic methods (NMR, IR) validate functional groups .

Q. What preliminary biological assays are used to evaluate pyrrolo[1,2-f]triazine derivatives?

Initial screening often involves in vitro cytotoxicity assays (e.g., MTT or SRB tests) against cancer cell lines (e.g., human lung carcinoma) and enzymatic inhibition studies targeting kinases (EGFR, HER2, VEGFR-2). IC₅₀ values are reported in µM to nM ranges to prioritize leads .

Advanced Research Questions

Q. How can synthetic routes be optimized to address scalability and regioselectivity challenges in pyrrolo[1,2-f]triazine synthesis?

Transition metal-mediated strategies (e.g., palladium-catalyzed direct arylations) improve regioselectivity for complex substitutions. For scalability, one-pot cascade reactions (e.g., visible-light-induced cyclization) reduce purification steps and enhance atom economy .

Q. What structure-activity relationship (SAR) trends govern kinase inhibition by pyrrolo[1,2-f]triazine derivatives?

Key SAR findings include:

  • C-2 and C-7 substitutions : Bulky aryl groups (e.g., 2-fluorophenyl) enhance VEGFR-2 inhibition (IC₅₀ < 50 nM).
  • Bridgehead nitrogen : Critical for mimicking ATP-binding in kinases (e.g., JAK2, IGF-1R).
  • Polar substituents : Hydroxyl or carboxamide groups improve solubility but may reduce cellular permeability .

Q. How can conflicting efficacy data between biochemical and cellular assays be resolved?

Discrepancies often arise from off-target effects or differential cell permeability. Orthogonal validation methods include:

  • Kinase profiling panels (e.g., Eurofins KinaseScan) to assess selectivity.
  • Metabolic stability assays (e.g., liver microsomes) to rule out rapid degradation.
  • Structural docking studies (e.g., PDB 3L8X for JAK2 inhibitors) to correlate binding poses with activity .

Q. What strategies mitigate the promiscuous binding of pyrrolo[1,2-f]triazine scaffolds to multiple kinases?

To enhance selectivity:

  • Introduce steric hindrance via ortho-substituted aryl groups.
  • Replace flexible linkers with conformationally restricted moieties (e.g., piperazine rings).
  • Use isothermal titration calorimetry (ITC) to quantify binding entropy/enthalpy trade-offs .

Q. How are pharmacokinetic limitations (e.g., poor solubility) addressed in preclinical development?

  • Prodrug approaches : Phosphate or acetylated derivatives improve aqueous solubility.
  • Nanoparticle formulations : Liposomal encapsulation enhances bioavailability.
  • Metabolic soft spots : Deuterium substitution at metabolically labile positions (e.g., methyl groups) extends half-life .

Data Contradiction Analysis

Q. How to reconcile divergent antitumor activity in in vitro vs. in vivo models for pyrrolo[1,2-f]triazine derivatives?

Discrepancies may stem from:

  • Tumor microenvironment factors : Hypoxia or stromal interactions in xenografts.
  • Metabolic activation : Prodrug conversion rates in in vivo systems.
  • Dosing regimens : Suboptimal PK/PD alignment in animal models. Solutions include pharmacokinetic-pharmacodynamic (PK/PD) modeling and interspecies scaling .

Methodological Resources

  • Synthetic Protocols : See optimized routes in Scheme 1 (NaH/DnpONH₂ cyclization) .
  • Kinase Assays : Use ADP-Glo™ or HTRF® technology for high-throughput screening .
  • Computational Tools : Molecular docking with AutoDock Vina or Schrödinger Suite for binding mode prediction .

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